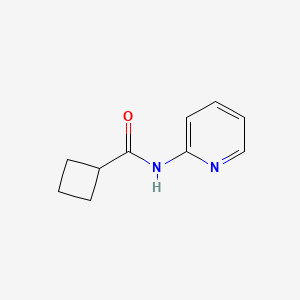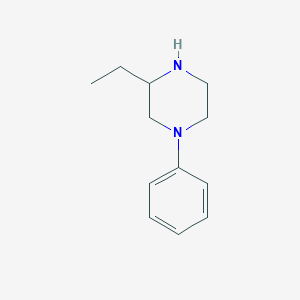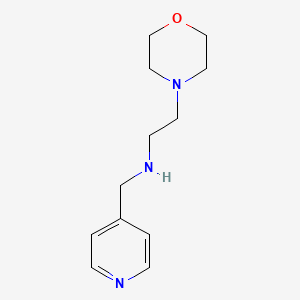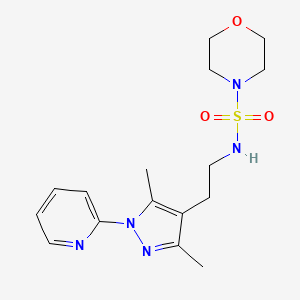![molecular formula C24H20ClN7O2 B2879073 4-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1172436-12-2](/img/structure/B2879073.png)
4-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several heterocyclic rings, including a pyrazolo[3,4-d]pyrimidine ring and a pyrazole ring . These types of structures are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . This technique can provide detailed information about the structure and connectivity of atoms in a molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its specific structure and functional groups. Pyrazolo[3,4-d]pyrimidines, for example, have been reported to have antiviral, antimicrobial, and antitumor activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, exact mass, and solubility, would likely be determined using various analytical techniques .Scientific Research Applications
The compound , commonly referred to by its chemical name 4-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide, is a complex molecule that may have various scientific research applications. Below is a comprehensive analysis focusing on six unique applications, each detailed in its own section.
Anticancer Research
Pyrazolo[3,4-d]pyrimidines: are known for their potential anticancer properties. They can act as kinase inhibitors, disrupting the signaling pathways that cancer cells use to grow and divide . This compound, with its specific substitutions, could be investigated for its efficacy against certain types of cancer cells, particularly those that have shown resistance to other treatments.
Anti-Inflammatory Agents
Compounds with a pyrazolopyrimidine structure have been associated with anti-inflammatory activities . This particular compound could be synthesized and tested for its ability to inhibit the production of pro-inflammatory cytokines in various cellular models.
Antifungal and Antibacterial Activity
The structural analogs of this compound have exhibited antifungal and antibacterial activities . As such, this compound could be part of a study to develop new antimicrobial agents that could be effective against drug-resistant strains of bacteria and fungi.
Neuroprotective Effects
Some pyrazolopyrimidine derivatives have shown neuroprotective effects in research studies . This compound could be explored for its potential to protect neuronal cells from damage or death caused by neurodegenerative diseases or acute injuries like stroke.
Metabolic Disorders
Research has indicated that pyrazolopyrimidine derivatives can have applications in treating metabolic disorders . This compound could be investigated for its potential to modulate metabolic pathways, possibly offering new avenues for the treatment of diabetes or obesity.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-chloro-N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN7O2/c1-13-4-9-18(10-14(13)2)31-21-19(12-26-31)23(34)29-24(28-21)32-20(11-15(3)30-32)27-22(33)16-5-7-17(25)8-6-16/h4-12H,1-3H3,(H,27,33)(H,28,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYXKKJCOVBFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(C=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2878993.png)







![2-[4-(Trifluoromethyl)phenyl]morpholine oxalate](/img/structure/B2879008.png)
![1-(4-fluorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2879009.png)
![3-[(2-ethylpiperidin-1-yl)carbonyl]-7-methyl-N-phenyl-1,8-naphthyridin-4-amine](/img/structure/B2879011.png)
![[1-(3-Chloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2879012.png)